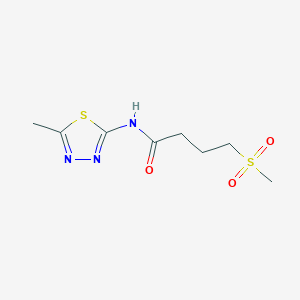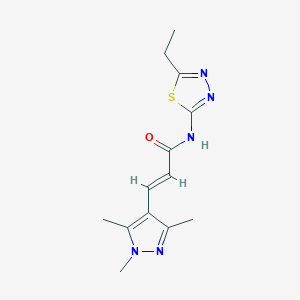![molecular formula C18H20N2O2 B7629065 N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide](/img/structure/B7629065.png)
N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide, also known as CP-94,253, is a synthetic compound that belongs to the family of naphthalene-1-carboxamides. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide acts as a selective antagonist of the dopamine D3 receptor by binding to the receptor and preventing the binding of dopamine. This results in a decrease in the activity of the reward and motivation pathways in the brain. N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide also modulates the activity of the serotonin 5-HT2A receptor by binding to the receptor and altering its conformation, which results in a change in the downstream signaling pathways.
Biochemical and Physiological Effects
N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to decrease the release of dopamine in the nucleus accumbens, which is a key region involved in the regulation of reward and motivation pathways in the brain. N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide has also been found to increase the release of acetylcholine in the prefrontal cortex, which is involved in the regulation of cognition and attention.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide in lab experiments is its high selectivity for the dopamine D3 receptor. This allows for more precise manipulation of the reward and motivation pathways in the brain. However, one limitation of using N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide is its potential for off-target effects, particularly on other dopamine receptors.
Zukünftige Richtungen
There are a number of future directions for the study of N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide. One potential area of research is the development of more selective and potent compounds that target the dopamine D3 receptor. Another area of research is the investigation of the potential therapeutic applications of N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide in the treatment of addiction and other psychiatric disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide and its potential for off-target effects.
Synthesemethoden
The synthesis of N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide involves the reaction of naphthalene-1-carboxylic acid with cyclopropylamine and butyl isocyanate. The resulting product is then purified through a series of chromatographic techniques to obtain a highly pure form of N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide has also been found to modulate the activity of the serotonin 5-HT2A receptor, which is involved in the regulation of mood and cognition.
Eigenschaften
IUPAC Name |
N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17(20-14-10-11-14)9-4-12-19-18(22)16-8-3-6-13-5-1-2-7-15(13)16/h1-3,5-8,14H,4,9-12H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNFSLALZAJFMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCCNC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1,1-Dioxothiolan-3-yl)-3-[2-(4-fluorophenyl)-2-methylpropyl]urea](/img/structure/B7628996.png)

![Ethyl 3-(2-methoxy-2-oxoethyl)-4-oxothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7629009.png)
![4-(methylsulfonylmethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629013.png)
![3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629017.png)
![N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide](/img/structure/B7629023.png)


![8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7629037.png)



